

Application Note: Structural Elucidation of Hydroxy Darunavir using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B1429731

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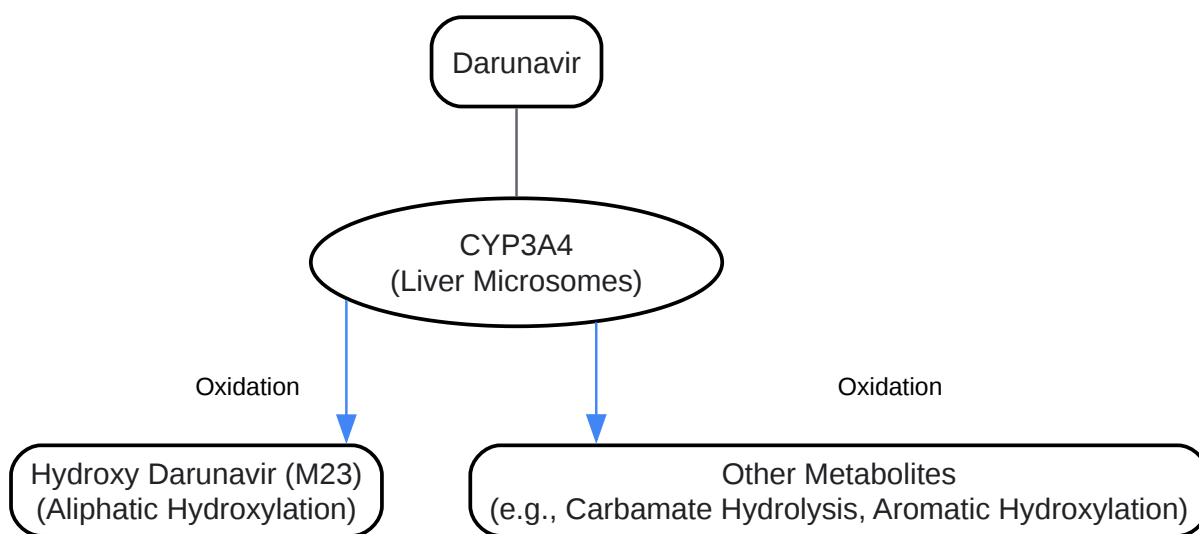
Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a potent protease inhibitor used in the treatment of HIV infection.^{[1][2]} Its metabolism is extensive and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.^{[2][3]} One of the primary metabolites is **hydroxy darunavir**, formed through aliphatic hydroxylation.^{[3][4]} Accurate structural elucidation of such metabolites is crucial for understanding the drug's metabolic fate, identifying potential pharmacologically active or toxic species, and supporting drug safety assessments. This application note provides a detailed protocol for the structural characterization of **hydroxy darunavir** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metabolic Pathway of Darunavir

Darunavir undergoes several metabolic transformations in the body. The formation of **hydroxy darunavir** is a key pathway involving the hydroxylation of the isobutyl group.

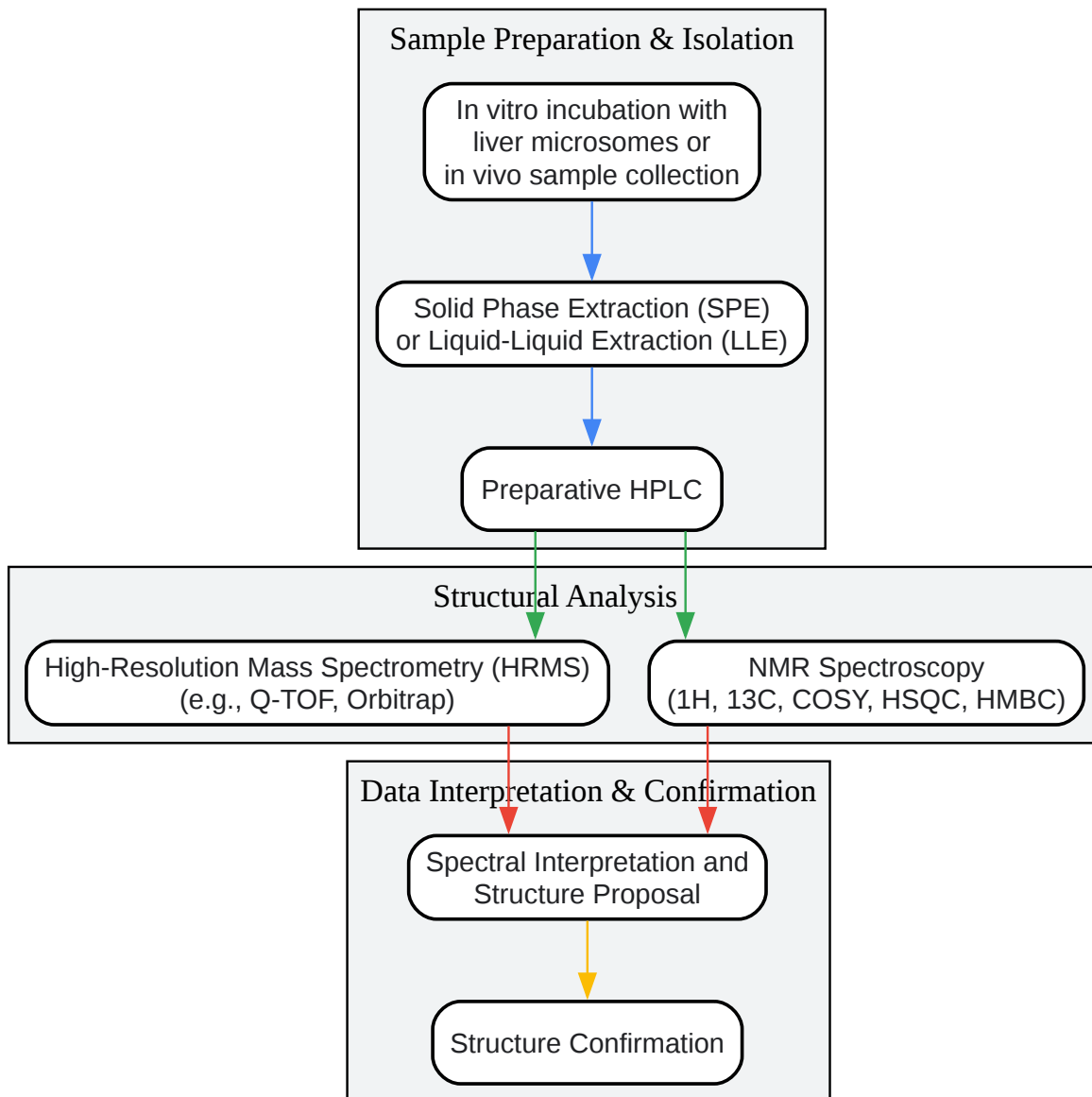


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Caption: Metabolic conversion of Darunavir to **Hydroxy Darunavir**.

Experimental Workflow for Structural Elucidation

A systematic workflow is essential for the unambiguous identification and structural confirmation of metabolites. This involves isolation, followed by analysis using high-resolution mass spectrometry (HRMS) for molecular formula determination and NMR for detailed structural mapping.



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Caption: Workflow for metabolite structural elucidation.

Quantitative Data Summary

Mass Spectrometry Data

High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition of the parent drug and its metabolite.

Compound	Molecular Formula	Calculated m/z [M+H] ⁺	Observed m/z [M+H] ⁺
Darunavir	C ₂₇ H ₃₇ N ₃ O ₇ S	548.2430	548.2416[5]
Hydroxy Darunavir	C ₂₇ H ₃₇ N ₃ O ₈ S	564.2380	564.2365 (Expected)

NMR Spectroscopy Data

¹H and ¹³C NMR chemical shifts are indicative of the chemical environment of each atom. The hydroxylation of the isobutyl group in darunavir to form **hydroxy darunavir** is expected to cause significant changes in the chemical shifts of the protons and carbons near the site of modification.

¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment	Darunavir (δ, ppm)[5]	Hydroxy Darunavir (Expected δ, ppm)
Aromatic Protons	7.10 - 7.80	7.10 - 7.80
CH (on furanose ring)	5.50	5.50
CH-OH	4.90	4.90
CH-N	3.80	3.80
CH ₂ (benzyl)	2.70 - 2.90	2.70 - 2.90
CH (isobutyl)	1.80	No longer present
CH ₂ -N (isobutyl)	2.80 - 3.00	3.10 - 3.30 (deshielded)
C(CH ₃) ₂ -OH (hydroxy-isobutyl)	Not applicable	1.20 - 1.40
CH ₃ (isobutyl)	0.80	No longer present

¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment	Darunavir (δ , ppm)[5]	Hydroxy Darunavir (Expected δ , ppm)
Aromatic Carbons	118.0 - 150.0	118.0 - 150.0
C=O (carbamate)	155.0	155.0
CH (on furanose ring)	108.0	108.0
CH-OH	72.0	72.0
CH-N	58.0	58.0
CH ₂ (benzyl)	37.0	37.0
CH (isobutyl)	26.0	No longer present
CH ₂ -N (isobutyl)	55.0	60.0 - 65.0 (deshielded)
C(CH ₃) ₂ -OH (hydroxy-isobutyl)	Not applicable	70.0 - 75.0
CH ₃ (isobutyl)	20.0	No longer present

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A Thermo Q Exactive Orbitrap mass spectrometer with an ESI ion source, coupled with a Dionex Ultimate 3000 UHPLC system.[5]

Sample Preparation:

- Isolated metabolite fractions from preparative HPLC are dried under a stream of nitrogen.
- The residue is reconstituted in a 50:50 mixture of acetonitrile and water.

LC-MS/MS Conditions:

- Column: C18 reverse-phase column (e.g., 1.5 x 50 mm, 5 μ m).[6]
- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
- Flow Rate: 0.2 - 0.4 mL/min.[6]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Spray Voltage: 3200 V.[5]
- Capillary Temperature: 300 °C.[5]
- Data Acquisition: Full scan mode for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance 400 MHz or higher NMR spectrometer equipped with a 5 mm probe.[5]

Sample Preparation:

- Approximately 1-5 mg of the isolated metabolite is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.

NMR Experiments:

- ¹H NMR: Standard proton experiment to determine the chemical shifts, coupling constants, and integration of all protons.
- ¹³C NMR: Proton-decoupled carbon experiment to identify the chemical shifts of all carbon atoms.
- 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

Conclusion

The combined application of high-resolution mass spectrometry and a suite of NMR experiments provides a powerful and definitive approach for the structural elucidation of drug metabolites such as **hydroxy darunavir**. The accurate mass measurement from HRMS confirms the elemental composition, while the detailed connectivity information from 2D NMR experiments allows for the unambiguous assignment of the metabolite's structure. These detailed protocols serve as a valuable resource for researchers in drug metabolism and pharmaceutical development.

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